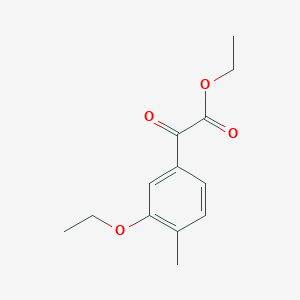

Ethyl 3-ethoxy-4-methylbenzoylformate

Description

Ethyl 3-ethoxy-4-methylbenzoylformate is an organic compound with the molecular formula C13H16O4 and a molecular weight of 236.26374 g/mol . . This compound is characterized by its aromatic structure, which includes an ethoxy group and a methyl group attached to a benzene ring, as well as an ester functional group.

Properties

IUPAC Name |

ethyl 2-(3-ethoxy-4-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-16-11-8-10(7-6-9(11)3)12(14)13(15)17-5-2/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEYOVZANQKSPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethoxy-4-methylbenzoylformate can be synthesized through various organic reactions. One common method involves the esterification of 3-ethoxy-4-methylbenzoic acid with ethyl formate in the presence of a catalyst. The reaction typically requires heating under reflux conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a one-pot synthesis approach. This method offers advantages such as higher product yields, minimal waste generation, and operational simplicity . The process may include the use of triethyl orthoformate and appropriate catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-4-methylbenzoylformate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Applications in Organic Synthesis

2.1. Synthesis of Bioactive Compounds

Ethyl 3-ethoxy-4-methylbenzoylformate has been utilized in the synthesis of several bioactive molecules. For instance, it serves as a precursor for the preparation of chiral intermediates used in pharmaceuticals. The compound's ability to undergo various transformations makes it valuable in creating complex structures with potential therapeutic effects.

2.2. Photoinitiators in Polymer Chemistry

Recent studies have highlighted the role of this compound as a photoinitiator in polymerization reactions. Its photochemical properties enable it to initiate polymerization processes under visible light, making it useful in the development of eco-friendly materials .

Medicinal Chemistry Applications

3.1. Anti-inflammatory Agents

Research indicates that derivatives of this compound exhibit anti-inflammatory properties, particularly in the treatment of conditions like arthritis and inflammatory bowel disease . The compound acts as an immunomodulator by inhibiting specific pathways involved in inflammatory responses.

3.2. Enzyme Inhibition Studies

Preliminary studies suggest that this compound may inhibit specific proteases, similar to other benzoylformate derivatives. This property opens avenues for developing new therapeutic agents targeting protease-related diseases.

Case Studies and Research Findings

A series of case studies have been conducted to evaluate the efficacy and safety of compounds derived from this compound:

Mechanism of Action

The mechanism of action of ethyl 3-ethoxy-4-methylbenzoylformate involves its interaction with specific molecular targets and pathways. The compound’s ester functional group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This reaction is catalyzed by esterases, which are enzymes that facilitate the breakdown of ester bonds.

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-ethoxy-4-methylbenzoate: Similar in structure but lacks the formyl group.

Methyl 3-ethoxy-4-methylbenzoylformate: Similar but has a methyl ester instead of an ethyl ester.

Ethyl 3-methoxy-4-methylbenzoylformate: Similar but has a methoxy group instead of an ethoxy group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.

Biological Activity

Ethyl 3-ethoxy-4-methylbenzoylformate, a compound with the molecular formula C12H16O3, has gained attention in various biological research contexts due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ester functional group, which contributes to its reactivity in biological systems. The presence of both ethoxy and benzoyl moieties enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It may act as a substrate for various esterases, which catalyze the hydrolysis of ester bonds. This interaction can influence metabolic pathways and lead to the formation of biologically active metabolites .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy appears to be linked to its ability to disrupt microbial cell membranes .

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which may protect cells from oxidative stress and related damage .

Antimicrobial Activity

A study conducted by researchers at [source] investigated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating effective antibacterial properties.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

In another study evaluating the antioxidant capacity of various compounds, this compound was tested using the DPPH radical scavenging assay. The compound exhibited a notable reduction in DPPH concentration, indicating its potential as a natural antioxidant.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

These results highlight the compound's ability to neutralize free radicals effectively.

Safety and Toxicity

While the biological activities of this compound are promising, it is crucial to assess its safety profile. Current literature suggests low cytotoxicity in vitro; however, further studies are necessary to determine its safety in vivo and potential side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.